molecular formula C13H10ClNO4S B12029807 3-(5-(4-Chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid

3-(5-(4-Chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid

Cat. No.: B12029807
M. Wt: 311.74 g/mol
InChI Key: DBTWXHSPFJCYJS-JXMROGBWSA-N
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Description

3-(5-(4-Chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid is a synthetic organic compound with the molecular formula C13H10ClNO4S. It is known for its unique structure, which includes a thiazolidinone ring and a chlorobenzylidene moiety. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid typically involves the condensation of 4-chlorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the addition of a propanoic acid derivative. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(5-(4-Chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-(4-Chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid stands out due to its unique combination of a thiazolidinone ring and a chlorobenzylidene moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H10ClNO4S

Molecular Weight

311.74 g/mol

IUPAC Name

3-[(5E)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C13H10ClNO4S/c14-9-3-1-8(2-4-9)7-10-12(18)15(13(19)20-10)6-5-11(16)17/h1-4,7H,5-6H2,(H,16,17)/b10-7+

InChI Key

DBTWXHSPFJCYJS-JXMROGBWSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)N(C(=O)S2)CCC(=O)O)Cl

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CCC(=O)O)Cl

Origin of Product

United States

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